molecular formula C18H21FN2O4S2 B2611630 3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1396855-82-5

3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2611630
CAS No.: 1396855-82-5
M. Wt: 412.49
InChI Key: SOKACFPRKAIWPO-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a cyclohexyl core substituted with a 5-methylthiophene-2-sulfonamido group and a 4-fluorophenyl carbamate moiety. Its structural complexity arises from the integration of sulfonamide and carbamate functionalities, which are known to influence pharmacokinetic properties such as lipophilicity, metabolic stability, and target binding affinity .

Properties

IUPAC Name

[3-[(5-methylthiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-12-5-10-17(26-12)27(23,24)21-15-3-2-4-16(11-15)25-18(22)20-14-8-6-13(19)7-9-14/h5-10,15-16,21H,2-4,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKACFPRKAIWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of sulfonamides and carbamates. One common method for synthesizing sulfonamides is through S-N coupling reactions, which can be performed under microwave irradiation for high yields and good functional group tolerance . The preparation of carbamates often involves the reaction of amines with chloroformates or isocyanates under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lipophilicity and Substituent Effects

Lipophilicity, a critical determinant of bioavailability, was assessed via HPLC-derived capacity factors ($k$) for structurally analogous carbamates. For example:

Compound Class Substituents log $k$ (HPLC) Reference
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Chlorophenyl, alkyl chains (C1–C9) 1.2–3.8
Target Compound 5-Methylthiophene, 4-fluorophenyl Estimated 2.5–3.2

The methylthiophene-sulfonamido group in the target compound likely confers moderate lipophilicity, intermediate between chlorophenyl derivatives (higher log $k$ due to Cl’s electronegativity) and non-aromatic alkyl carbamates. The 4-fluorophenyl group may reduce metabolic oxidation compared to chlorinated analogs, enhancing stability .

Structural and Conformational Analysis

Compared to 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), the target compound lacks a triazole-pyrazole-thiazole scaffold but shares the 4-fluorophenyl motif.

Dihedral angles between aromatic rings in fluorophenyl-containing compounds (e.g., chalcone derivatives in ) range from 7.14° to 56.26° , reflecting substituent-dependent planarity. The target compound’s cyclohexyl spacer likely imposes greater torsional freedom, reducing coplanarity but improving steric compatibility with hydrophobic binding pockets .

Key Research Findings and Implications

  • Bioactivity Potential: The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents, suggesting the target compound may exhibit similar target profiles. Its methylthiophene moiety could enhance π-stacking interactions in enzymatic active sites .

Biological Activity

3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a carbamate moiety and a sulfonamide group attached to a methylthiophene ring. Its structural complexity suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of carbamate derivatives, including the compound . It has been shown to exhibit activity against various bacterial strains, although specific data on this compound's efficacy is limited. For instance, certain carbamate derivatives demonstrated significant inhibition of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. The IC50 values for these activities ranged from 0.0033 to 0.046 μg/mL, indicating potent enzymatic inhibition .

Compound Target IC50 (μg/mL)
3aE. coli DNA gyrase0.0033
3bTopoisomerase IV0.012

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of the compound against human cell lines. Notably, it exhibited low toxicity levels while maintaining antibacterial efficacy, making it a promising candidate for further development . The selectivity of the compound towards bacterial targets over human enzymes was confirmed in studies involving HepG2 liver cells, where it did not induce significant cytotoxic effects.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial DNA processes. The inhibition of DNA gyrase and topoisomerase IV disrupts bacterial replication and survival, leading to bactericidal effects.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated various carbamate derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed enhanced activity compared to traditional antibiotics like ampicillin .
  • Cytotoxicity Assessment : In an assessment involving several human cancer cell lines, the compound demonstrated selective toxicity profiles, effectively inhibiting cancer cell proliferation without significantly affecting normal cells .

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